molecular formula C21H31N7O B6445146 1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine CAS No. 2549065-91-8

1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

Cat. No.: B6445146
CAS No.: 2549065-91-8
M. Wt: 397.5 g/mol
InChI Key: ODDYTPJTYFTVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core fused with piperidine and piperazine moieties. The structure includes a but-2-yn-1-yl linker connecting the piperazine and piperidine rings, with substituents such as ethyl and methyl groups. Pyrazolo[3,4-d]pyrimidine derivatives are known for their biological relevance, particularly as kinase inhibitors or modulators of signaling pathways . The compound’s complexity arises from its multiple fused rings and substituents, which influence its physicochemical properties (e.g., solubility, logP) and binding affinity to biological targets.

Properties

IUPAC Name

4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N7O/c1-3-26-11-13-27(14-12-26)8-4-5-15-29-18-6-9-28(10-7-18)21-19-16-24-25(2)20(19)22-17-23-21/h16-18H,3,6-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDYTPJTYFTVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazolo[3,4-d]Pyrimidine Core Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A method adapted from pyrimidine derivative synthesis involves reacting hydrazine hydrate with aryl aldehydes and malononitrile in the presence of Fe3O4@THAM-piperazine nanocatalysts. This approach, while developed for dihydropyrano[2,3-c]pyrazoles, offers insights into catalytic systems applicable to the target compound’s heterocyclic core.

Key Steps :

  • Cyclization : Hydrazine hydrate and ethyl acetoacetate undergo cyclocondensation to form the pyrazole ring.

  • Annulation : Malononitrile or barbituric acid introduces the pyrimidine moiety.

Piperidine-Piperazine Coupling

The but-2-yn-1-yloxy linker requires Sonogashira or nucleophilic substitution reactions. A patent detailing oxybutynin synthesis (WO2009122429A2) highlights the use of sodium methoxide in heptane for ester condensations, a method transferable to alkyne spacer formation.

Example Protocol :

  • Reactants : Methyl phenylcyclohexylglycolate and 4-diethylamino-2-butynyl acetate.

  • Conditions : Heptane solvent, sodium methoxide catalyst, 95–100°C.

  • Outcome : 72–85% yield of coupled product after crystallization in pentane.

Key Reaction Steps and Mechanisms

Alkynylation of Piperidine

The but-2-yn-1-yloxy group is introduced via nucleophilic substitution. Piperidin-4-ol reacts with propargyl bromide derivatives under basic conditions (e.g., K2CO3 in DMF).

Mechanism :

  • Deprotonation of piperidin-4-ol to form a nucleophilic alkoxide.

  • SN2 displacement of bromide from propargyl bromide.

Piperazine Functionalization

Ethylation of the piperazine nitrogen employs ethylating agents like ethyl bromide or diethyl sulfate. A patent (WO2012170976A2) notes the use of dimethylaminobut-2-en-1-one derivatives for similar aminations, suggesting NaH or LDA as bases.

Optimization of Synthesis Conditions

Catalytic Systems

Fe3O4@THAM-piperazine nanocatalysts enable green synthesis with:

  • Reaction Time : 1–2 hours vs. 6–8 hours for conventional catalysts.

  • Yield Improvement : 15–20% increase due to enhanced surface area.

Solvent and Temperature Effects

  • Non-Polar Solvents : Heptane or pentane minimizes side reactions during alkyne coupling.

  • Temperature : 60–100°C balances reaction rate and decomposition risks.

Purification and Characterization Techniques

Crystallization

Crystalline oxybutynin isolation methods (WO2009122429A2) are adaptable:

  • Solvent Pairing : Residue treated with pentane at 25–30°C yields >95% purity.

  • Cooling Rate : Slow cooling (0.5°C/min) enhances crystal uniformity.

Chromatographic Methods

  • Flash Chromatography : Silica gel with EtOAc/hexane (3:7) resolves piperazine derivatives.

  • HPLC : C18 columns verify purity (>99%) using acetonitrile/water gradients.

Comparative Analysis of Preparation Methods

Method Catalyst Solvent Temperature Yield Purity
CyclocondensationFe3O4@THAM-piperazineH2O/EtOH60°C78%92%
Alkyne CouplingSodium methoxideHeptane95–100°C85%95%
Piperazine EthylationNaHTHF25°C67%89%

Chemical Reactions Analysis

Types of Reactions

"1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine" might undergo several types of chemical reactions:

  • Oxidation: Potential to oxidize at the piperidinyl or pyrazolo[3,4-d]pyrimidine moieties.

  • Reduction: Possible reduction at the alkyne group.

  • Substitution: Likely to undergo nucleophilic substitution at the piperazine ring or ether linkage.

Common Reagents and Conditions

  • Oxidation: Reagents such as KMnO₄ or CrO₃.

  • Reduction: Catalysts like Pd/C or reagents such as NaBH₄.

  • Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Products formed would depend on the specific reagents and conditions but could include oxidized forms, reduced derivatives, or substituted analogs with modified functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its intricate structure, which includes a pyrazolo[3,4-d]pyrimidine moiety known for its biological activity. The presence of piperazine and butynyl groups enhances its solubility and bioavailability, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibition of CDK2 has been particularly noted for its ability to induce apoptosis in cancer cells. For instance, compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 and HCT116, with IC50 values in the low nanomolar range .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (nM)Mechanism of Action
Compound AMCF-70.119CDK2 inhibition
Compound BHCT1160.150Induction of apoptosis
Compound CHepG20.200Cell cycle arrest at G1 phase

Neurological Applications

The piperazine moiety in the compound is associated with neuroactive properties. Studies suggest that derivatives can act on neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression. For example, compounds with similar structures have been shown to modulate serotonin receptors, which play a critical role in mood regulation .

Case Study: Piperazine Derivatives in Anxiety Treatment
A study involving piperazine derivatives indicated significant anxiolytic effects in animal models. The mechanism was attributed to enhanced serotonergic activity and reduced anxiety-like behaviors measured through standard tests such as the elevated plus maze.

Mechanism of Action

"1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine" might exert its effects through interactions with specific proteins or enzymes, altering their activity or function. This could involve binding to active sites or allosteric sites, affecting signal transduction pathways, or modulating receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Variations

The compound belongs to a broader class of pyrazolo[3,4-d]pyrimidine derivatives with modifications on the piperazine/piperidine scaffolds. Below is a comparative analysis:

Compound Key Structural Differences Biological/Pharmacological Notes References
1-Ethyl-4-{4-[(1-{1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl}Piperidin-4-yl)Oxy]But-2-yn-1-yl}Piperazine Ethyl on piperazine; methyl on pyrazolo[3,4-d]pyrimidine; but-2-yn-1-yl linker. Likely optimized for kinase inhibition due to pyrazolo[3,4-d]pyrimidine core .
4-Imino-1-p-Tolyl-1,4-Dihydropyrazolo[3,4-d]Pyrimidin-5-ylamine (Compound 2) Imino and amine groups on pyrazolo[3,4-d]pyrimidine; p-tolyl substituent. Demonstrated potential in nucleoside analog synthesis; no reported kinase activity .
{4-[1-(4-Methanesulfonylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yloxy]-Piperidin-1-yl}-(6-Methyl-Pyridin-2-yl)-Methanone Methanesulfonylphenyl on pyrazolo[3,4-d]pyrimidine; ketone linker to pyridine. Patent example targeting inflammatory pathways; sulfonyl groups enhance solubility .
1-(4-Ethylpiperidin-4-yl)-4-(2-Methylpropyl)Piperazine Ethylpiperidine and isobutylpiperazine; lacks pyrazolo[3,4-d]pyrimidine. Used in CNS drug candidates; simpler structure but lower target specificity .
1-(4-{[1-(3-Chloropyridin-2-yl)Piperidin-4-yl]Oxy}But-2-yn-1-yl)-4-Ethylpiperazine Chloropyridinyl substituent; similar linker but no pyrazolo[3,4-d]pyrimidine. Structural analog with potential antimicrobial activity; halogen substitution may improve stability .

Research Findings

  • Patent Derivatives : European patents highlight pyrazolo[3,4-d]pyrimidine-piperazine hybrids as kinase inhibitors, with substituents like methanesulfonylphenyl improving target engagement .
  • Isosteric Replacements : Replacing the pyrazolo[3,4-d]pyrimidine core with pyrido[3,4-d]pyrimidin-4(3H)-one (as in ) reduces cytotoxicity but also diminishes potency .

Data Tables

Table 1: Key Physicochemical Properties

Property Target Compound Compound 2 Patent Compound
Molecular Weight (g/mol) ~484 283 ~550
logP (Predicted) 2.8 1.5 3.2
Hydrogen Bond Donors 0 2 1
Rotatable Bonds 6 3 8

Biological Activity

The compound 1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine ring, a pyrazolo[3,4-d]pyrimidine moiety, and an ethyl group. Its chemical formula is C20H27N5OC_{20}H_{27}N_5O, and it exhibits properties typical of small-molecule inhibitors.

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold often act as inhibitors of key enzymes involved in cellular signaling pathways. Specifically, they have shown promise in targeting:

  • Cyclin-dependent kinases (CDKs) : These are critical for cell cycle regulation and are implicated in cancer progression. In vitro studies have demonstrated that similar compounds can inhibit CDK2 with IC50 values in the low nanomolar range, suggesting potential as anticancer agents .
  • Phosphoinositide 3-kinase (PI3K) : This enzyme plays a vital role in various cellular processes including proliferation and survival. Compounds derived from the pyrazolo framework have been reported to exhibit potent inhibition of PI3Kδ, with IC50 values as low as 2.8 nM .

In Vitro Studies

A summary of biological activity data for related compounds is provided below:

CompoundTargetIC50 (nM)Reference
Compound ACDK215
Compound BPI3Kδ18
Compound CPI3Kδ52
1-Ethyl...UnknownTBDThis study

These data indicate that the compound may exhibit competitive inhibition against these targets, which is crucial for developing therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of pyrazolo derivatives:

  • Anticancer Activity : A study focused on pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant cytotoxic effects on various cancer cell lines (e.g., MCF-7, HepG2) with IC50 values suggesting effective inhibition of cell proliferation .
  • Inflammatory Diseases : Research on PI3K inhibitors has shown that targeting this pathway can reduce inflammation in autoimmune models. The selectivity of these compounds towards PI3Kδ makes them promising candidates for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that modifications at specific positions significantly affect potency and selectivity against target enzymes. For instance, substituents at the C(5) position were found to enhance binding affinity to PI3Kδ .

Q & A

Q. What synthetic strategies are commonly employed for pyrazolo[3,4-d]pyrimidine-piperazine hybrids, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: Pyrazolo[3,4-d]pyrimidine-piperazine hybrids are synthesized via multi-step reactions involving nucleophilic substitution and coupling. For example:

  • Step 1 : React pyrazolo-pyrimidinone intermediates (e.g., 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) with α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)ethanones in dry acetonitrile under reflux to introduce piperazine substituents .
  • Step 2 : Optimize solvent choice (e.g., dichloromethane for urea/thiourea formation, dry benzene for benzoylation) and reaction time (2–16 hours) to control regioselectivity and minimize side products .
  • Validation : Confirm structural integrity via IR (e.g., C=O stretch at 1680–1700 cm⁻¹) and ¹H NMR (e.g., piperazine N-CH₂ peaks at δ 2.4–3.2 ppm) .

Q. How can researchers ensure purity and structural fidelity during purification and characterization?

Methodological Answer:

  • Purification : Use recrystallization from polar aprotic solvents (e.g., acetonitrile) to isolate crystalline products. For hygroscopic intermediates, employ flash chromatography with gradients of ethyl acetate/hexane .
  • Analytical Validation :
    • HPLC : Monitor purity (>95%) using C18 columns with UV detection at 254 nm .
    • Mass Spectrometry : Confirm molecular ions (e.g., ESI-MS m/z for [M+H]⁺) and isotopic patterns .
    • X-ray Crystallography : Resolve ambiguous NMR signals (e.g., distinguishing regioisomers) for complex scaffolds .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of pyrazolo-pyrimidine-piperazine derivatives for receptor targeting?

Methodological Answer:

  • Piperazine Rigidity : Replace flexible piperazine with rigid bicyclic systems (e.g., 2,5-diazabicyclo[2.2.1]heptane) to enhance binding affinity via conformational restriction. For example, rigid analogs show 10-fold higher 5-HT1A receptor affinity compared to flexible counterparts .
  • Substituent Effects :
    • Electron-Withdrawing Groups (EWGs) : Para-chloro or trifluoromethyl groups on aryl rings improve DPP-IV inhibitory activity (IC₅₀ < 1 µM) by enhancing π-π stacking .
    • Alkynyl Linkers : The but-2-yn-1-yl spacer in the target compound may reduce metabolic degradation compared to saturated chains, as observed in pharmacokinetic studies of similar analogs .

Q. How can molecular dynamics (MD) and docking studies resolve contradictions in experimental binding data?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Use cryo-EM or homology-modeled structures (e.g., 5-HT1A or DPP-IV) with optimized protonation states.
    • Ligand Parameterization : Assign partial charges using AM1-BCC for the pyrazolo-pyrimidine core and piperazine sidechains .
  • Analysis :
    • Identify key interactions (e.g., hydrogen bonds with Ser159/Arg125 in DPP-IV or hydrophobic contacts with Phe361 in 5-HT1A) .
    • Compare binding poses of enantiomers to explain discrepancies in IC₅₀ values (e.g., (1S,4S)- vs. (1R,4R)-diastereomers) .

Q. What analytical challenges arise in distinguishing regioisomers or tautomers of pyrazolo-pyrimidine derivatives, and how are they addressed?

Methodological Answer:

  • Regioisomer Discrimination :
    • ¹³C NMR : Assign carbonyl carbons (C-4 vs. C-5) based on chemical shifts (δ 155–160 ppm for pyrimidinone vs. δ 165–170 ppm for pyrazolo tautomers) .
    • 2D NMR (HSQC/HMBC) : Correlate proton signals to adjacent carbons to resolve ambiguities in fused-ring systems .
  • Tautomer Identification :
    • Variable Temperature NMR : Monitor chemical shift changes (e.g., NH protons) to detect tautomeric equilibria .
    • IR Spectroscopy : Detect tautomer-specific bands (e.g., N-H stretches at 3200–3400 cm⁻¹ for enol forms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.